molecular formula C8H16NaO2 B1682816 Sodium valproate CAS No. 1069-66-5

Sodium valproate

Cat. No.: B1682816
CAS No.: 1069-66-5
M. Wt: 167.20 g/mol
InChI Key: RGZUPIWJTSGERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Valproate Sodium is synthesized by neutralizing valproic acid with sodium hydroxide. The reaction typically involves dissolving valproic acid in water and then adding sodium hydroxide to form the sodium salt . The reaction can be represented as follows:

C8H16O2+NaOHC8H15NaO2+H2O\text{C}_8\text{H}_{16}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_{15}\text{NaO}_2 + \text{H}_2\text{O} C8​H16​O2​+NaOH→C8​H15​NaO2​+H2​O

Industrial Production Methods: In industrial settings, Valproate Sodium is produced by reacting valproic acid with sodium hydroxide in a controlled environment to ensure high purity and yield. The process involves careful monitoring of pH and temperature to optimize the reaction conditions . The resulting solution is then filtered and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Valproate Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Uses

  • Epilepsy Management
    • Sodium valproate is primarily recognized as an effective treatment for epilepsy, particularly in patients with generalized seizures. It is often considered a first-line therapy due to its broad-spectrum efficacy across different seizure types .
    • A systematic review indicated that this compound significantly reduces seizure frequency when compared to placebo, affirming its role in epilepsy management .
  • Bipolar Disorder Treatment
    • The compound is also utilized in the treatment of bipolar disorder, particularly during manic episodes. Its mood-stabilizing properties have led to its inclusion in various treatment regimens for patients with mood disorders .
  • Migraine Prophylaxis
    • This compound has been employed off-label for migraine prevention. Clinical studies have shown that it can reduce the frequency of migraine attacks effectively .

Valproate-Induced Bicytopenia

A notable case study involved a 22-year-old male with schizoaffective disorder who developed bicytopenia (thrombocytopenia and leukopenia) after this compound was introduced into his treatment regimen. The patient's blood counts were monitored regularly, revealing a significant drop following the initiation of this compound therapy. Upon withdrawal of the drug, blood counts normalized within days, underscoring the importance of monitoring for adverse drug reactions .

Teratogenic Effects

Research has highlighted the teratogenic potential of this compound, particularly in women of childbearing age. A case study illustrated the risk of neural tube defects associated with maternal exposure to this compound during pregnancy. Recommendations for women include preconception counseling regarding the risks and potential alternatives to this compound .

Synthesis Optimization and Environmental Considerations

Recent studies have focused on optimizing the synthesis of this compound to enhance production efficiency and reduce environmental impact. Research indicates that refining synthetic routes can lead to higher yields while minimizing costs and energy consumption . Key strategies include:

  • Alternative Raw Materials : Exploring less expensive and more sustainable raw materials.
  • Reaction Condition Optimization : Adjusting parameters such as temperature and pressure to improve yield and reduce waste.
  • Greener Practices : Implementing environmentally friendly synthesis methods to align with global sustainability goals .

Comparison with Similar Compounds

Biological Activity

Sodium valproate (VPA), a widely used anticonvulsant and mood-stabilizing drug, exhibits diverse biological activities that extend beyond its primary applications in epilepsy and bipolar disorder. This article reviews the mechanisms of action, therapeutic effects, adverse reactions, and relevant case studies associated with this compound.

This compound interacts with multiple biological systems through various mechanisms:

  • GABAergic Activity : VPA enhances the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. It achieves this by increasing GABA levels and inhibiting GABA transaminase, which breaks down GABA .
  • Histone Deacetylase Inhibition : VPA acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is particularly relevant in neuroprotection and cancer therapy .
  • Fatty Acid Metabolism : Recent studies have shown that VPA influences fatty acid metabolism in various organisms, enhancing the production of certain fatty acids while inhibiting others. For instance, it induces trans-9-elaidic acid production in human macrophages and alters fatty acid profiles in fungi .

Therapeutic Effects

This compound is primarily utilized for its anticonvulsant properties but has shown efficacy in several other areas:

  • Epilepsy : VPA is effective against various seizure types, including generalized tonic-clonic seizures and absence seizures. Its broad-spectrum efficacy makes it a first-line treatment option .
  • Bipolar Disorder : Case studies indicate that VPA stabilizes mood in patients with bipolar disorder, reducing manic episodes and improving overall emotional resilience .
  • Skin Flap Survival : Research has demonstrated that this compound enhances skin flap survival in rat models, likely through its GABAergic activity and HDAC inhibition, promoting wound healing and tissue regeneration .

Adverse Reactions

Despite its therapeutic benefits, this compound is associated with several adverse effects:

  • Bicytopenia : A case study reported a patient developing thrombocytopenia and leukopenia after initiating treatment with this compound. The drug was identified as the cause, leading to its withdrawal and subsequent recovery of blood counts .
  • Teratogenic Effects : this compound is known to pose significant risks during pregnancy, with studies showing increased rates of fetal abnormalities. The risk of congenital malformations is estimated to be 10% in women taking VPA during conception compared to 2-3% in the general population .

Case Study 1: Bicytopenia Induced by this compound

A 22-year-old male diagnosed with schizoaffective disorder developed bicytopenia after being treated with this compound. Regular monitoring revealed a drop in platelet and leukocyte counts, necessitating the drug's withdrawal. Following cessation, blood counts normalized within a week .

Case Study 2: Efficacy in Bipolar Disorder

A female patient diagnosed with bipolar disorder experienced significant improvement in mood stabilization after being treated with this compound. The dosage was gradually increased, resulting in normalization of sleep patterns and emotional stability within four weeks .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsReference
Mechanism of ActionEnhances GABAergic activity; inhibits HDACs; alters fatty acid metabolism
Epilepsy TreatmentEffective for various seizure types; first-line treatment
Bipolar DisorderStabilizes mood; reduces manic episodes
Adverse EffectsAssociated with bicytopenia; teratogenic risks during pregnancy
Skin Flap SurvivalImproves healing and survival rates in surgical models

Properties

CAS No.

1069-66-5

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

IUPAC Name

sodium;2-propylpentanoate

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

RGZUPIWJTSGERU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)[O-].[Na+]

Isomeric SMILES

CCCC(CCC)C(=O)[O-].[Na+]

Canonical SMILES

CCCC(CCC)C(=O)O.[Na]

Appearance

White to off-white crystalline powder

Key on ui other cas no.

1069-66-5

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3-L round-bottomed flask was placed valproic acid (144 g, 1 mole) and 40% NaOH aqueous solution (100 g, 1 mole). The resulting solution was then put on a rotavaper, applied vacuum, and heated up slowly (e.g., water bath temperature from room temperature to 95° C.) to remove the water. Upon completion of the water removal, the reaction mixture was allowed to cool down to room temperature to obtain sodium valproate (166 g, 100%).
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium valproate
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium valproate
Reactant of Route 2
Sodium valproate
Reactant of Route 3
Reactant of Route 3
Sodium valproate
Reactant of Route 4
Sodium valproate
Reactant of Route 5
Sodium valproate
Reactant of Route 6
Sodium valproate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.